molecular formula C16H21BrN2O3S B11324955 Rel-(4AR,7AS)-1-(4-bromophenyl)-4-butylhexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1175929-20-0

Rel-(4AR,7AS)-1-(4-bromophenyl)-4-butylhexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B11324955
CAS No.: 1175929-20-0
M. Wt: 401.3 g/mol
InChI Key: KOLURONXFFJSOX-LSDHHAIUSA-N
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Description

Rel-(4AR,7AS)-1-(4-bromophenyl)-4-butylhexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound characterized by its unique hexahydrothieno[3,4-B]pyrazin-2(1H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4AR,7AS)-1-(4-bromophenyl)-4-butylhexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrothieno[3,4-B]pyrazin-2(1H)-one core, followed by the introduction of the 4-bromophenyl and butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Rel-(4AR,7AS)-1-(4-bromophenyl)-4-butylhexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Rel-(4AR,7AS)-1-(4-bromophenyl)-4-butylhexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Rel-(4AR,7AS)-1-(4-bromophenyl)-4-butylhexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(4AR,7AS)-1-(4-bromophenyl)-4-butylhexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1175929-20-0

Molecular Formula

C16H21BrN2O3S

Molecular Weight

401.3 g/mol

IUPAC Name

(4aS,7aR)-4-(4-bromophenyl)-1-butyl-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one

InChI

InChI=1S/C16H21BrN2O3S/c1-2-3-8-18-9-16(20)19(13-6-4-12(17)5-7-13)15-11-23(21,22)10-14(15)18/h4-7,14-15H,2-3,8-11H2,1H3/t14-,15+/m0/s1

InChI Key

KOLURONXFFJSOX-LSDHHAIUSA-N

Isomeric SMILES

CCCCN1CC(=O)N([C@H]2[C@@H]1CS(=O)(=O)C2)C3=CC=C(C=C3)Br

Canonical SMILES

CCCCN1CC(=O)N(C2C1CS(=O)(=O)C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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